3a,4,7,7a-Tetrahydrodimethyl-4,7-methanoindene

Overview

Description

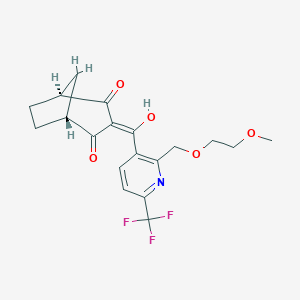

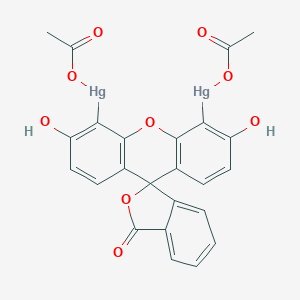

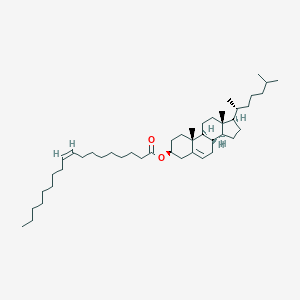

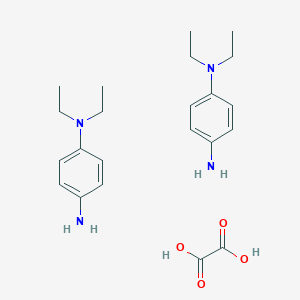

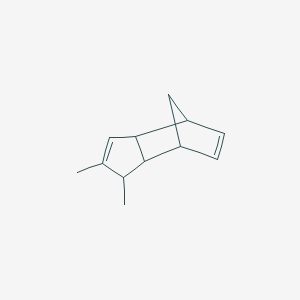

“3a,4,7,7a-Tetrahydrodimethyl-4,7-methanoindene” is a chemical compound with the molecular formula C12H16 . It is also known by several synonyms such as 1,3-Cyclopentadiene, dimer, Bicyclopentadiene, Biscyclopentadiene, Dicyclopentadiene (ACGIH), Dicyklopentadien (Czech), and Dimer cyklopentadienu (Czech) .

Molecular Structure Analysis

The molecular structure of “3a,4,7,7a-Tetrahydrodimethyl-4,7-methanoindene” is based on the molecular formula C12H16 . The exact structure would be best determined using techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications

-

Chemical Feedstock : It is used as a chemical feedstock . Chemical feedstocks are raw materials used in the production of other chemicals. The specific chemicals produced from this compound are not detailed in the available sources.

-

Hazardous Material : It’s listed as a hazardous material . It can react vigorously with strong oxidizing agents and can react exothermically with reducing agents to release gaseous hydrogen . It may undergo autoxidation upon exposure to the air to form explosive peroxides . This suggests its use in fields studying hazardous materials or chemical safety.

-

Thermophysical Property Data : There are critically evaluated thermophysical property data for this compound , which suggests its use in fields requiring such data, like physical chemistry or materials science.

-

Fine Chemicals Production : This compound is used to make fine chemicals . Fine chemicals are complex, single, pure chemical substances, produced in limited quantities in multipurpose plants by multistep batch chemical or biotechnological processes. They are described by exacting specifications, used for further processing within the chemical industry and sold for more than $10/kg .

-

Hazardous Material Studies : Given its classification as a hazardous material , this compound could be used in studies related to hazardous materials management, environmental science, and chemical safety. It reacts vigorously with strong oxidizing agents and can react exothermically with reducing agents to release gaseous hydrogen . It may undergo autoxidation upon exposure to the air to form explosive peroxides .

-

Environmental Impact Studies : The effects of low concentrations of this compound on aquatic life are unknown . This suggests potential use in environmental impact studies, particularly those focused on water pollution and aquatic ecosystems .

Safety And Hazards

According to the Registry of Toxic Effects of Chemical Substances (RTECS), this compound has been tested for toxicity in several organisms. For instance, in rabbits, skin exposure to 9300 µg/24H resulted in severe irritation . Inhalation tests in various animals have shown lethal concentrations and behavioral changes .

properties

IUPAC Name |

4,5-dimethyltricyclo[5.2.1.02,6]deca-3,8-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-7-5-11-9-3-4-10(6-9)12(11)8(7)2/h3-5,8-12H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOAPVPPPVLIQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C3CC(C2C=C1C)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274242 | |

| Record name | 4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3a,4,7,7a-Tetrahydrodimethyl-4,7-methanoindene | |

CAS RN |

26472-00-4, 1217741-36-0 | |

| Record name | Methylcyclopentadiene dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026472004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.